[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol
Brand Name: Vulcanchem
CAS No.: 1378699-97-8
VCID: VC2731421
InChI: InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2
SMILES: C1=CC(=CC=C1CO)C2=NN=CO2
Molecular Formula: C9H8N2O2
Molecular Weight: 176.17 g/mol

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol

CAS No.: 1378699-97-8

Cat. No.: VC2731421

Molecular Formula: C9H8N2O2

Molecular Weight: 176.17 g/mol

* For research use only. Not for human or veterinary use.

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol - 1378699-97-8

Specification

CAS No. 1378699-97-8
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
IUPAC Name [4-(1,3,4-oxadiazol-2-yl)phenyl]methanol
Standard InChI InChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2
Standard InChI Key LWXQSCCPTSHPQZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CO)C2=NN=CO2
Canonical SMILES C1=CC(=CC=C1CO)C2=NN=CO2

Introduction

Chemical Identity and Structural Characteristics

Chemical Identity and Nomenclature

[4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is identified by several chemical identifiers that define its unique structure. The compound possesses a molecular formula of C9H8N2O2 with a molecular weight of 176.17 g/mol . It is registered with the CAS number 1378699-97-8 and is also known by synonyms including "(4-(1,3,4-Oxadiazol-2-yl)phenyl)methanol" . The compound was first registered in the PubChem database on July 12, 2014, with the most recent modification to its record on April 5, 2025 .

Table 1: Chemical Identifiers for [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol

IdentifierValue
IUPAC Name[4-(1,3,4-oxadiazol-2-yl)phenyl]methanol
CAS Number1378699-97-8
Molecular FormulaC9H8N2O2
Molecular Weight176.17 g/mol
PubChem CID75365538
InChIInChI=1S/C9H8N2O2/c12-5-7-1-3-8(4-2-7)9-11-10-6-13-9/h1-4,6,12H,5H2
InChIKeyLWXQSCCPTSHPQZ-UHFFFAOYSA-N
SMILESC1=CC(=CC=C1CO)C2=NN=CO2

Structural Features

The molecular structure of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol features three key components: a 1,3,4-oxadiazole ring, a phenyl ring, and a methanol functional group. The 1,3,4-oxadiazole ring is a five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom arranged in a specific pattern. This ring is directly attached to a phenyl group at the para position, which is substituted with a methanol (-CH2OH) group .

Biological Activities and Pharmacological Properties

General Biological Activities of 1,3,4-Oxadiazole Derivatives

The 1,3,4-oxadiazole scaffold present in [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is associated with diverse biological activities, which suggests potential therapeutic applications for this compound. Compounds containing the 1,3,4-oxadiazole moiety have been studied for their wide range of biological properties, including:

  • Antitubercular activity

  • Anti-inflammatory effects

  • Antibacterial properties

  • Anticancer potential

These activities often involve inhibition of key enzymes or interaction with specific biological targets. For instance, the antitubercular activity of some oxadiazole derivatives has been linked to the inhibition of the enoyl-ACP reductase enzyme.

Crystal Structure and Intermolecular Interactions

Crystal Packing and Hydrogen Bonding

The crystal structure characteristics of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol can be inferred from studies on related compounds. In the crystal structure of {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, molecules are connected by strong intermolecular O—H⋯N hydrogen bonds, forming chains parallel to the crystallographic c axis .

This hydrogen bonding pattern involves the hydroxyl group of the methanol moiety interacting with a nitrogen atom of the oxadiazole ring in adjacent molecules. This creates an extended network of interactions that stabilizes the crystal structure. Similar intermolecular interactions are likely to occur in the crystal structure of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol due to the presence of the same functional groups.

Molecular Planarity and π-Stacking

The nearly planar arrangement of the aromatic and heterocyclic rings observed in related compounds suggests that [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol may also adopt a planar conformation . This planarity would facilitate π-stacking interactions between molecules, potentially contributing to crystal packing and possibly playing a role in interactions with biological targets.

Structure-Activity Relationships

Significance of the Oxadiazole Ring

The 1,3,4-oxadiazole ring in [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is a key structural feature that contributes to its potential biological activities. This heterocyclic moiety can act as a bioisostere for carbonyl-containing groups such as esters and amides, which can enhance metabolic stability while maintaining biological activity .

The oxadiazole ring also confers specific electronic properties and hydrogen bonding capabilities, which can influence interactions with biological targets. The nitrogen atoms in the oxadiazole ring can serve as hydrogen bond acceptors, while the ring's aromaticity contributes to potential π-stacking interactions with aromatic amino acid residues in protein binding sites.

Role of the Methanol Group

The methanol (-CH2OH) group in [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol provides a hydrogen bond donor functionality, which can be important for interactions with biological targets. This group can form hydrogen bonds with appropriate acceptor groups in proteins or other molecules, potentially enhancing binding affinity and specificity.

Additionally, the methanol group introduces a point of potential structural modification, as it could be derivatized to create a series of related compounds with varied biological activities. This structural feature could be exploited in medicinal chemistry efforts to optimize the properties of the compound for specific therapeutic applications.

Research Findings and Future Directions

Current Research Status

While specific research focused exclusively on [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol is limited in the available search results, studies on related oxadiazole derivatives provide valuable insights into the potential of this compound. Research has demonstrated the diverse biological activities of compounds containing the 1,3,4-oxadiazole moiety, particularly their anticancer, anti-inflammatory, and antimicrobial properties .

The synthesis and characterization of various 1,3,4-oxadiazole derivatives have been reported, providing methodologies that could be adapted for the preparation and study of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol . Additionally, crystallographic studies on related compounds have provided insights into the structural features and intermolecular interactions that might be relevant to this compound .

Future Research Directions

Future research on [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol could focus on several promising areas:

  • Optimization of synthesis methods to improve yield and purity

  • Evaluation of specific biological activities, particularly anticancer, anti-inflammatory, and antimicrobial properties

  • Investigation of structure-activity relationships through the preparation and testing of structural analogs

  • Detailed crystallographic studies to elucidate its three-dimensional structure and intermolecular interactions

  • Molecular modeling studies to predict potential biological targets and binding modes

Such research could contribute to a better understanding of the properties and potential applications of [4-(1,3,4-Oxadiazol-2-yl)phenyl]methanol, potentially leading to the development of new therapeutic agents based on this structural scaffold.

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